molecular formula C19H24N4O B2587793 (E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide CAS No. 2411331-70-7

(E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide

Cat. No.: B2587793
CAS No.: 2411331-70-7
M. Wt: 324.428
InChI Key: FIQBSNSEIPHCIA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazopyridine, which is a class of drugs with various therapeutic uses. Imidazopyridines are known for their wide range of biological activities, including anti-inflammatory, analgesic, and sedative effects .


Molecular Structure Analysis

The compound contains an imidazopyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring. It also has a phenyl group and a but-2-enamide group attached to the imidazopyridine core .


Chemical Reactions Analysis

Imidazopyridines can undergo various chemical reactions, including C-H activation, cross-coupling, and nucleophilic substitution . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some imidazopyridines act on the central nervous system by modulating GABA receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activities. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on exploring the potential therapeutic uses of the compound, optimizing its synthesis process, and studying its mechanism of action .

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-22(2)12-6-9-19(24)20-16-10-11-18-21-17(14-23(18)13-16)15-7-4-3-5-8-15/h3-9,14,16H,10-13H2,1-2H3,(H,20,24)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQBSNSEIPHCIA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCC2=NC(=CN2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCC2=NC(=CN2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.